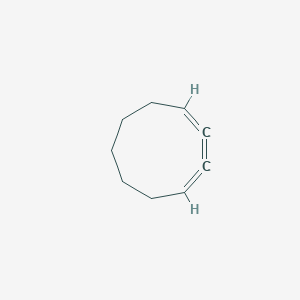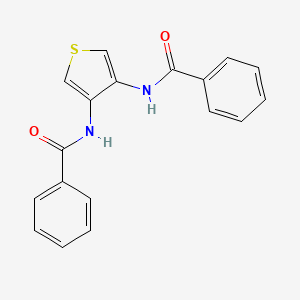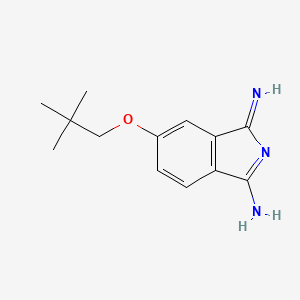
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine is a complex organic compound with a unique structure that includes an isoindoline core and a dimethylpropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,2-dimethylpropyl alcohol with isoindoline derivatives under specific conditions to introduce the dimethylpropoxy group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites, influencing biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
6-(2,2-Dimethylpropoxy)-1H-isoindol-3-amine: Lacks the imino group but has a similar core structure.
1-Imino-1H-isoindol-3-amine: Lacks the dimethylpropoxy group but retains the imino and isoindoline core.
Uniqueness
6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine is unique due to the combination of the dimethylpropoxy and imino groups, which confer specific chemical properties and potential biological activities not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
93672-99-2 |
|---|---|
分子式 |
C13H17N3O |
分子量 |
231.29 g/mol |
IUPAC名 |
5-(2,2-dimethylpropoxy)-3-iminoisoindol-1-amine |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)7-17-8-4-5-9-10(6-8)12(15)16-11(9)14/h4-6H,7H2,1-3H3,(H3,14,15,16) |
InChIキー |
NEXFHKRPMUAGMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC1=CC2=C(C=C1)C(=NC2=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
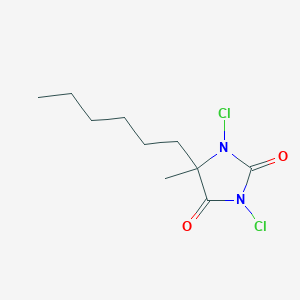
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
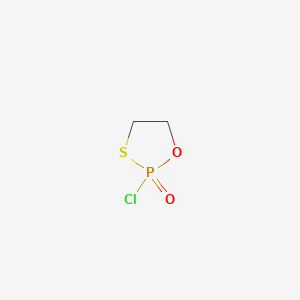
![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
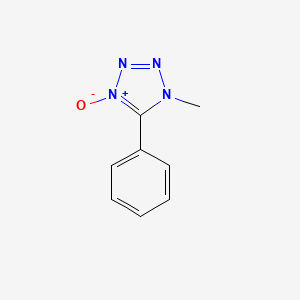
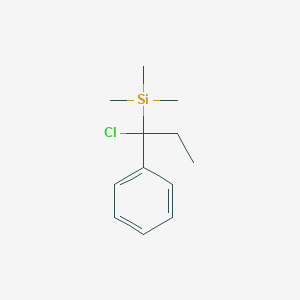
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
